molecular formula C8H12O4 B1616635 Poly(ethyl acrylate/acrylic acid) CAS No. 25085-35-2

Poly(ethyl acrylate/acrylic acid)

Cat. No.: B1616635
CAS No.: 25085-35-2
M. Wt: 172.18 g/mol
InChI Key: XHIOOWRNEXFQFM-UHFFFAOYSA-N
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Description

Poly(ethyl acrylate/acrylic acid) (PEA/AAc) is a copolymer synthesized from ethyl acrylate (EA) and acrylic acid (AAc) monomers. Ethyl acrylate, an ester derivative of acrylic acid, contributes plasticity and adhesion properties, while acrylic acid introduces functional carboxyl groups that enable crosslinking and enhance cohesion . This copolymer is widely used in pressure-sensitive adhesives (PSAs), coatings, and biomedical materials due to its balance of flexibility, thermal stability, and chemical reactivity . The copolymer’s properties can be tailored by adjusting the monomer ratio, polymerization conditions (e.g., UV curing), and post-synthesis modifications (e.g., acid hydrolysis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The polymerization of 2-propenoic acid with ethyl 2-propenoate is typically carried out through free radical polymerization. This process involves the use of initiators such as peroxides or azo compounds to generate free radicals, which then initiate the polymerization reaction. The reaction is usually conducted in a solvent like ethanol or ethyl acetate under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this polymer often involves bulk or solution polymerization techniques. Bulk polymerization is carried out without any solvent, while solution polymerization uses a solvent to dissolve the monomers and the resulting polymer. The choice of method depends on the desired properties of the final product and the specific application requirements .

Chemical Reactions Analysis

Types of Reactions

Poly(ethyl acrylate/acrylic acid), can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Properties of Poly(ethyl acrylate/acrylic acid)

Poly(ethyl acrylate/acrylic acid) is known for its:

  • Mechanical Flexibility : The presence of ethyl acrylate imparts flexibility, making it suitable for applications requiring elasticity.
  • Adhesive Properties : The copolymer's polar nature enhances adhesion to various substrates, particularly in water-based formulations.
  • pH Sensitivity : Acrylic acid contributes to the copolymer's ability to respond to changes in pH, making it useful in smart delivery systems.

Adhesives and Sealants

Poly(ethyl acrylate/acrylic acid) is extensively used in the formulation of adhesives, particularly pressure-sensitive adhesives (PSAs). These adhesives are characterized by their ability to bond on contact without the need for heat or solvents.

  • Performance Characteristics : The copolymer provides excellent tackiness, shear strength, and resistance to environmental factors such as moisture and UV light.
  • Case Study : Research indicates that formulations containing this copolymer exhibit improved performance in terms of adhesion and durability compared to traditional adhesives .

Coatings

The copolymer is widely applied in coatings due to its favorable properties.

  • Water-Based Coatings : Poly(ethyl acrylate/acrylic acid) is utilized in water-based latex paints, providing good film formation and resistance to weathering.
  • Industrial Applications : It is also used in coatings for textiles, leather, and paper, enhancing durability and aesthetic qualities .

Smart Delivery Systems

Recent studies have explored the use of poly(ethyl acrylate/acrylic acid) as a smart carrier for delivering inhibitors in concrete structures.

  • Mechanism : The pH-sensitive nature allows the copolymer to release active agents under alkaline conditions typically found in concrete.
  • Research Findings : A study demonstrated that this copolymer effectively delivered corrosion inhibitors, enhancing the longevity of rebar in concrete structures .

Detergent Formulations

The incorporation of poly(ethyl acrylate/acrylic acid) into liquid laundry detergents has shown significant benefits.

  • Enhanced Soil Removal : Research indicates that these copolymers improve clay soil removal properties, making them valuable additives in detergent formulations .
  • Performance Metrics : The copolymers enhance the viscosity and stability of detergent formulations while improving cleaning efficiency against various stains .

Biomedical Applications

Emerging research highlights potential biomedical applications for poly(ethyl acrylate/acrylic acid).

  • Drug Delivery Systems : The pH-responsive characteristics allow for controlled release of drugs, targeting specific sites within the body.
  • Biocompatibility Studies : Preliminary studies suggest that this copolymer exhibits favorable biocompatibility profiles, making it a candidate for further exploration in drug delivery systems .

Table 1: Properties Comparison of Poly(ethyl acrylate/acrylic acid) with Other Polymers

PropertyPoly(ethyl acrylate/acrylic acid)Poly(butyl acrylate)Poly(methyl methacrylate)
Glass Transition Temp (Tg)-21°C-54°C+105°C
Adhesion StrengthHighModerateLow
FlexibilityExcellentGoodPoor
pH ResponsivenessYesNoNo

Table 2: Applications Overview

Application AreaSpecific UsesBenefits
AdhesivesPressure-sensitive adhesivesStrong adhesion, moisture resistance
CoatingsWater-based paintsUV stability, durability
Smart Delivery SystemsInhibitor delivery for concreteControlled release under alkaline conditions
DetergentsLiquid laundry detergentsEnhanced soil removal
BiomedicalDrug delivery systemsTargeted release

Mechanism of Action

The mechanism of action of Poly(ethyl acrylate/acrylic acid), involves the interaction of its polymer chains with various molecular targets. The polymer chains can form physical or chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner .

Comparison with Similar Compounds

Homopolymers and Acrylate Esters

Table 1: Key Properties of Acrylate Homopolymers

Polymer Glass Transition Temp. (Tg) Mechanical Behavior Primary Applications
Poly(acrylic acid) ~106°C Rigid, brittle Superabsorbents, coatings
Poly(methyl acrylate) ~10°C Strong, plastic Films, adhesives
Poly(ethyl acrylate) ~-22°C Highly plastic Adhesives, elastomers
Poly(butyl acrylate) ~-54°C Tacky, elastic PSAs, sealants

Key Findings :

  • Poly(acrylic acid) is rigid due to strong hydrogen bonding between carboxyl groups, making it unsuitable for flexible adhesives but ideal for superabsorbent polymers .
  • Poly(ethyl acrylate) ’s low Tg and long ester side chains provide superior plasticity, outperforming poly(methyl acrylate) in adhesion and poly(butyl acrylate) in cohesion .
  • Poly(butyl acrylate) ’s tackiness at room temperature makes it a staple in PSAs, but it lacks the thermal stability of PEA/AAc .

Copolymers with Ethylene or Styrene

Table 2: Ethylene-Based Copolymers vs. PEA/AAc

Copolymer Monomers Tg Range Key Advantages Limitations
PEA/AAc EA + AAc -22°C to 50°C Tunable adhesion/cohesion, crosslinkable Limited UV resistance
Ethylene-ethyl acrylate (EEA) Ethylene + EA -40°C to -25°C High flexibility, impact resistance Low chemical reactivity
Ethylene-acrylic acid (EAA) Ethylene + AAc 60°C to 100°C Excellent adhesion to metals Brittle at low temperatures
Styrene-acrylate Styrene + EA/AAc 20°C to 100°C High rigidity, weather resistance Poor flexibility

Key Findings :

  • EEA excels in low-temperature flexibility but lacks functional groups for crosslinking, limiting its use in high-stress adhesives .
  • EAA ’s high Tg and polar carboxyl groups improve metal adhesion but reduce elasticity compared to PEA/AAc .
  • Styrene-acrylate copolymers prioritize rigidity and UV resistance, making them suitable for outdoor coatings but inferior in adhesive applications .

Functional Monomer-Based Copolymers

Table 3: Copolymers with Functional Monomers

Copolymer Functional Monomer Crosslinking Mechanism Applications
PEA/AAc Acrylic acid Carboxyl-ester crosslinks Biomedical adhesives, PSAs
Poly(EA-co-hydroxyethyl acrylate) 2-hydroxyethyl acrylate Hydrogen bonding Cement modifiers, coatings
Poly(EA-co-vinyl acetate) Vinyl acetate Physical entanglement Low-cost adhesives

Key Findings :

  • PEA/AAc ’s covalent crosslinking via carboxyl groups provides higher mechanical strength than physically entangled systems like poly(EA-co-vinyl acetate) .
  • Hydroxyethyl acrylate copolymers improve cement durability but require redox initiators, complicating synthesis compared to UV-cured PEA/AAc .

Thermodynamic and Environmental Performance

Table 4: Thermodynamic Properties of Acrylic Polymers

Polymer Heat Capacity (J/g·K) at 25°C Thermal Degradation Onset Environmental Impact
PEA/AAc 1.45–1.60 220°C Moderate toxicity (EA monomer)
Poly(methyl acrylate) 1.30–1.45 200°C Low VOC emissions
Poly(butyl acrylate) 1.60–1.75 180°C High tackiness limits recyclability

Key Findings :

  • PEA/AAc exhibits higher thermal stability than poly(butyl acrylate), critical for automotive adhesives .
  • Ethyl acrylate’s toxicity necessitates stringent handling, whereas bio-based acrylates (e.g., from bioethanol) are emerging as sustainable alternatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing poly(ethyl acrylate/acrylic acid) copolymers, and how do reaction conditions influence monomer incorporation?

  • Methodological Answer : Copolymers are typically synthesized via free-radical polymerization using ethyl acrylate (EA) and acrylic acid (AAc) monomers. Key variables include monomer ratios (e.g., 90/10 wt.% EA/AAc in ), initiators (e.g., AIBN in ), and solvent systems (e.g., ethyl acetate with 60% solid content in ). Post-synthesis modifications, such as nitric acid treatment (), can hydrolyze EA side groups to AAc, enhancing hydrophilicity. Monomer reactivity ratios and reaction kinetics should be characterized via NMR or FTIR to quantify copolymer composition.

Q. How can researchers characterize the molecular weight distribution and pH-dependent behavior of PEA/AAc copolymers?

  • Methodological Answer : Use size exclusion chromatography (SEC) to measure molecular weight (Mn) and polydispersity index (Đ), as shown in (e.g., Đ = 7.0 for L4). For pH sensitivity, conduct swelling studies in buffered solutions (pH 2–10) to assess carboxyl group ionization (). Titration of AAc units can quantify acid content, while dynamic light scattering (DLS) tracks hydrodynamic radius changes.

Q. What are the standard protocols for evaluating biocompatibility of PEA/AAc scaffolds in cell culture studies?

  • Methodological Answer : Perform cytotoxicity assays (e.g., hemolysis tests in ) and cell adhesion assays (). Pre-treat scaffolds with nitric acid to enhance hydrophilicity, then seed with primary cells (e.g., MSC cultures in ). Monitor viability via MTT assays and morphology via SEM. Ensure sterilization via ethanol immersion or UV irradiation to avoid polymer degradation.

Advanced Research Questions

Q. How can conflicting data on copolymer gelation temperatures and molecular weights be resolved during characterization?

  • Methodological Answer : Discrepancies between theoretical and SEC-measured Mn (e.g., L2: Mn,theo = 25,000 vs. Mn,SEC = 23,500 in ) may arise from branching or incomplete polymerization. Use orthogonal methods: cross-validate SEC with MALDI-TOF for low-Mn polymers or intrinsic viscosity measurements. For gelation temperature (TCP), ensure consistent pH (e.g., pH 2.8–3.1 in ) and ionic strength during rheological studies to minimize variability.

Q. What strategies optimize the balance between hydrophilicity and mechanical stability in PEA/AAc scaffolds for tissue engineering?

  • Methodological Answer : Adjust AAc content via copolymerization or post-synthesis hydrolysis (). For mechanical stability, incorporate crosslinkers (e.g., divinyl benzene) or blend with rigid polymers (e.g., polycarbonate in ). Use compression testing and porosimetry to correlate modulus with pore structure. For in vivo applications, balance AAc content to avoid excessive swelling while maintaining cell adhesion.

Q. How do pH and ionic strength synergistically affect the drug-release kinetics of PEA/AAc-based hydrogels?

  • Methodological Answer : Design experiments to decouple pH and ionic effects. For example, load a model drug (e.g., fluorescein) into hydrogels and monitor release in PBS buffers of varying pH (2–7.4) and KCl concentrations ( ). Use Peppas-Sahlin models to distinguish diffusion-controlled vs. swelling-controlled release mechanisms.

Properties

CAS No.

25085-35-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5)

InChI Key

XHIOOWRNEXFQFM-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.C=CC(=O)O

Canonical SMILES

CCOC(=O)C=C.C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A coating solution for protective layer on the back side was prepared by mixing 50 g of gelatin, 0.2 g of sodium polystyrenesulfonate, 2.4 g of N,N-ethylenebis(vinylsulfonacetamide), 1 g of sodium tert-octylphenoxyethoxyethanesulfonate, 30 mg of benzisothiazolinone, 37 mg of a fluorine-containing surfactant (F-1: potassium salt of N-perfluorooctylsulfonyl-N-propylalanine), 150 mg of a fluorine-containing surfactant (F-2: polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether [average polymerization degree of ethylene oxide: 15]), 64 mg of a fluorine-containing surfactant (F-3), 32 mg of a fluorine-containing surfactant (F-4), 10 mg of a fluorine-containing surfactant (F-7), 5 mg of a fluorine-containing surfactant (F-8), 8.8 g of acrylic acid/ethyl acrylate copolymer (copolymerization ratio: 5/95 by weight), 0.6 g of Aerosol-OT (produced by American Cyanamid Co.), a liquid paraffin emulsion containing 1.8 g of liquid paraffin and 950 ml of water in a vessel kept at 40° C.
Name
fluorine
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32 mg
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fluorine
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fluorine
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5 mg
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0.2 g
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sodium tert-octylphenoxyethoxyethanesulfonate
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1 g
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30 mg
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fluorine
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N-perfluorooctylsulfonyl-N-propylalanine
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Synthesis routes and methods II

Procedure details

Into a 1-L reactor, 500 g of a propylene-α-olefin copolymer (“Tafmer XR110T” (tradename) manufactured by Mitsui Chemicals, Inc.) was introduced, which was then stirred for 2 h after the inner temperature was raised up to 390° C., to obtain a double bond-terminated propylene-α-olefin copolymer. The content of the terminal double bond was 188.7 μmol/g. (2) Into a reactor, were charged 100 parts by weight of the double bond-terminated propylene-α-olefin copolymer produced in the step (1), 300 parts by weight of xylene and 4.3 parts by weight of thio-S-acetic acid. After fully replacing the inner atmosphere with nitrogen, 0.1 part by weight of 2,2′-azobisisobutyronitrile was added. The reaction was allowed to proceed at 90° C. for 2 h, to produce a thioacetyl-terminated propylene-α-olefin copolymer. The content of the terminal thioacetyl group was 179.2 μmol/g and the degree of addition was 95%. (3) Into a mixed solvent of 120 parts by weight of xylene and 30 parts by weight of n-butanol, 100 parts by weight of the thioacetyl-terminated propylene-α-olefin copolymer produced in the step (2) was dissolved. After adding 5.7 parts by weight of a 4% solution of sodium hydroxide in n-butanol to the solution, the reaction was allowed to proceed for one hour at the toluene refluxing temperature, to produce a mercapto-terminated propylene-α-olefin copolymer. The content of the terminal mercapto group was 175.6 μmol/g, and the degree of reaction was 98%. (4) Into 150 parts by weight of xylene, 100 parts by weight of the mercapto-terminated propylene-α-olefin copolymer produced in the step (3) was dissolved. After adding 90 parts by weight of ethyl acrylate and 10 parts by weight of acrylic acid to the solution, 1,1′-azobis(cyclohexane-1-carbonitrile) was further added in a nitrogen atmosphere at 90° C. in an amount such that the rate of polymerization was about 10% per hour. The reaction was stopped at the time when the degree of polymerization reached 95%. By removing the solvent in a vacuum dryer, a diblock copolymer (I-1) (hereinafter referred to merely as “block copolymer (I-1)”) composed of a propylene-α-olefin copolymer block (A1) and an ethyl acrylate-acrylic acid copolymer block (B1) (ethyl acrylate:acrylic acid=90:10 by weight) was obtained. The number-average molecular weight was 5,300 for the polymer block (A1), 4,500 for the polymer block (B1), and 9,800 for the block copolymer (I-1). The melting point of the block copolymer (I-1) was 103° C. (5) In a 0.5-L reactor equipped with a stirrer and a condenser, 50 g of the block copolymer (I-1) was dissolved in 250 g of xylene at 100° C. Then, 300 g of a 0.1% aqueous solution of sodium hydroxide was added to the solution from a dropping funnel over one hour, to prepare a xylene-water suspension. By removing xylene in the suspension by distillation, a crude aqueous emulsion was obtained. Into a pressure reaction vessel, 300 g of the crude aqueous emulsion (resin content: 50 g) and 3.9 g of 28% ammonia water were charged, and the contents was stirred at 160° C. for one hour. After stirring, the mixture was cooled to room temperature to obtain an aqueous dispersion (I-1). The dispersed matter in the aqueous dispersion (I-1) was spherical, having an average particle size of 0.3 μm. The aqueous dispersion (I-1) was kept stable without change in the particle size even after allowed to stand for one week.
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